molecular formula C10H6Cl2O2S B043529 5-Chloronaphthalene-1-sulfonyl chloride CAS No. 6291-07-2

5-Chloronaphthalene-1-sulfonyl chloride

Cat. No.: B043529
CAS No.: 6291-07-2
M. Wt: 261.12 g/mol
InChI Key: ZELWQFZGPMGHRI-UHFFFAOYSA-N
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Description

5-Chloronaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C10H6Cl2O2S. It is a derivative of naphthalene, where a chlorine atom is substituted at the 5th position and a sulfonyl chloride group is attached at the 1st position. This compound is known for its utility in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloronaphthalene-1-sulfonyl chloride can be synthesized through the sulfonation of 5-chloronaphthalene followed by chlorination. The typical synthetic route involves the reaction of 5-chloronaphthalene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group. The resulting sulfonic acid derivative is then treated with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid group to a sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

5-Chloronaphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acid: Formed by reduction.

Scientific Research Applications

5-Chloronaphthalene-1-sulfonyl chloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: The compound is utilized in the development of drugs and diagnostic agents.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-chloronaphthalene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromonaphthalene-1-sulfonyl chloride
  • 5-Iodonaphthalene-1-sulfonyl chloride
  • 5-Fluoronaphthalene-1-sulfonyl chloride

Uniqueness

Compared to its halogenated analogs, 5-chloronaphthalene-1-sulfonyl chloride offers a balance of reactivity and stability. The chlorine atom provides moderate reactivity, making it suitable for a wide range of synthetic applications without the extreme reactivity seen with bromine or iodine derivatives .

Properties

IUPAC Name

5-chloronaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELWQFZGPMGHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277885
Record name 5-chloronaphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6291-07-2
Record name 6291-07-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloronaphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloronaphthalene-1-sulphonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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